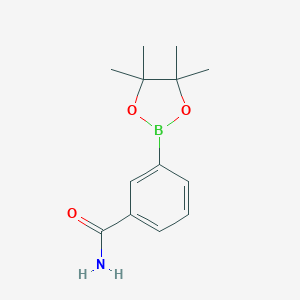![molecular formula C21H36N2O4S B071376 N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide CAS No. 183560-60-3](/img/structure/B71376.png)
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide, also known as S-PET, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
作用機序
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
生化学的および生理学的効果
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease can have various physiological effects, including the regulation of pH balance in the body. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
実験室実験の利点と制限
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. These properties make it a useful tool for studying various cellular processes. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments. For example, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide. One potential area of research is its potential anti-inflammatory and anti-cancer properties. Additionally, further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its effects on various cellular processes. Finally, research is needed to develop more stable forms of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide that can be used in a wider range of experiments.
Conclusion:
In conclusion, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide is a compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments, including its instability in aqueous solutions. Further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its potential applications in various areas of scientific research.
合成法
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide can be synthesized using a multistep process that involves the reaction of tridecanoic acid with thionyl chloride to form tridecanoyl chloride. The resulting compound is then reacted with 4-hydroxyphenyl ethylamine to form N-[2-(4-hydroxyphenyl)ethyl]tridecanamide. The final step involves the reaction of this compound with sulfamic acid to form N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide.
科学的研究の応用
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to have potential anti-inflammatory and anti-cancer properties.
特性
CAS番号 |
183560-60-3 |
|---|---|
製品名 |
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide |
分子式 |
C21H36N2O4S |
分子量 |
412.6 g/mol |
IUPAC名 |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
InChIキー |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
正規SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
同義語 |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
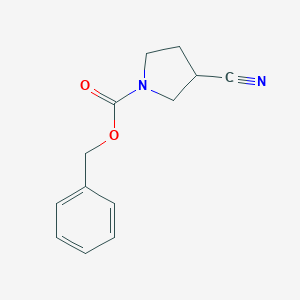
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
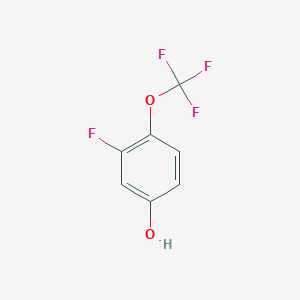
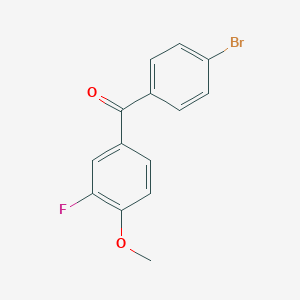
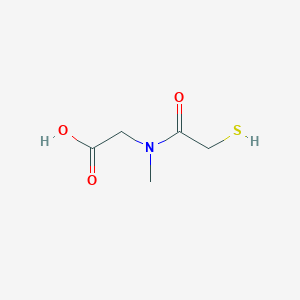
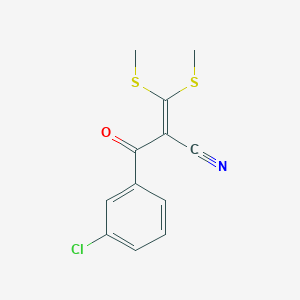
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
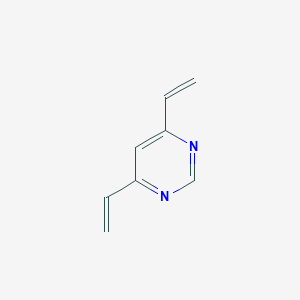
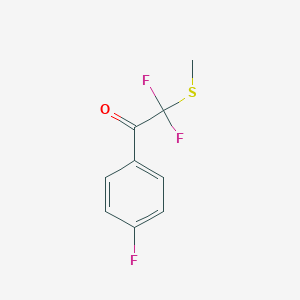
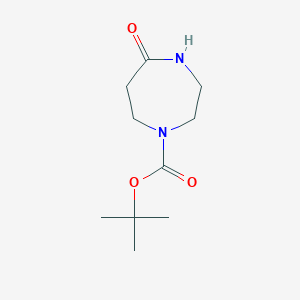
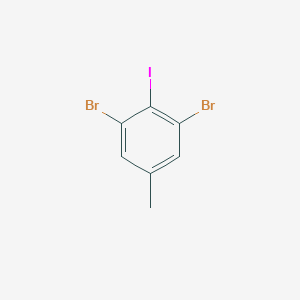
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
